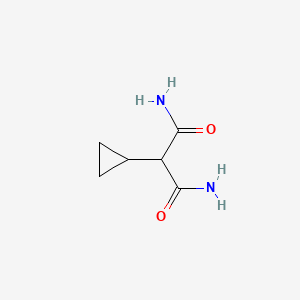
双-(2-羟乙基)甲基-十四烷基氯化铵
描述
Synthesis Analysis
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines. While the provided papers do not describe the synthesis of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride specifically, they do discuss the synthesis of related compounds. For instance, the synthesis of tetramethylene-1,4-bis(N-deoxyglucitolammonium chloride) involves the use of polyamine derivatives and their subsequent reaction with chlorides . This suggests that a similar approach could be used for synthesizing Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, albeit with different starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quaternary ammonium compounds is characterized by the presence of a positively charged nitrogen atom surrounded by four alkyl or aryl groups. In the case of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, the nitrogen would be bonded to a methyl group, a tetradecyl group, and two 2-hydroxyethyl groups. The provided papers discuss the molecular structures of similar compounds, such as the tetramethylene-1,4-bis(N-deoxyglucitolammonium chloride), which adopts a flattened bow shape stabilized by intermolecular hydrogen bonds . This information can be extrapolated to hypothesize about the molecular structure of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, which may also exhibit specific conformational features due to the presence of hydroxyethyl groups.
Chemical Reactions Analysis
Quaternary ammonium compounds are known for their reactivity with various anions and their role as phase transfer catalysts. The papers provided do not detail reactions specific to Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride, but they do mention the hydrolytic cleavage of Si–N bonds in related titanium complexes . This indicates that quaternary ammonium compounds can participate in or facilitate hydrolysis reactions, which could be relevant for the chemical reactions analysis of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of quaternary ammonium salts are influenced by their ionic nature and the presence of hydrophobic and hydrophilic groups. For example, the paper on tetramethylene-1,4-bis(N-deoxyglucitolammonium chloride) discusses the compound's structure in relation to hydrogen bonding and electrostatic interactions . These interactions are crucial in determining the solubility, melting point, and other physicochemical properties. Although the exact properties of Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride are not provided, it can be inferred that its long alkyl chain would impart hydrophobic character, while the hydroxyethyl groups would contribute to hydrophilicity and potential hydrogen bonding capabilities.
科学研究应用
抗菌特性
双-(2-羟乙基)甲基-十四烷基氯化铵表现出显着的抗菌特性。 (Maeda et al., 1999) 的一项研究表明了其在对抗一系列细菌和真菌方面的有效性,在某些方面超过了常见的杀菌剂和杀真菌剂。这表明其在开发新的抗菌剂中的潜力。
材料科学与聚合
在材料科学中,该化合物在合成均质、高溶胀水凝胶中得到应用,正如 (Mrohs & Weichold, 2022) 所探索的。该研究强调了该化合物在创建具有理想物理性质的交联聚合物结构中的作用。
化学合成
它在化学合成中发挥作用,正如 (Kameyama et al., 1996) 所阐述的。该化合物用作双(氧杂环丁烷)与二酰氯多加成反应中的催化剂,从而形成具有特定官能团的聚酯。
细胞毒性和皮肤刺激性研究
该化合物的细胞毒性作用和皮肤刺激潜力已得到研究,提供了其在生物医学应用中的安全性概况。例如,(Yamamoto et al., 2019) 将其作用与其他防腐剂进行了比较,表明其诱发皮肤刺激的可能性较低。
溶解度研究
(Taib & Murugesan, 2012) 对包括双-(2-羟乙基)甲基-十四烷基氯化铵在内的离子液体水溶液中 CO2 的溶解度进行的研究,为碳捕获和环境技术中的应用提供了有价值的数据。
安全和危害
The compound has several hazard statements: H302, H315, H319, H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves and eye protection, and ensuring adequate ventilation .
属性
IUPAC Name |
bis(2-hydroxyethyl)-methyl-tetradecylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOOFNQIYITEED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052272 | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(2-Hydroxyethyl)methyl-tetradecylammonium chloride | |
CAS RN |
60687-90-3 | |
| Record name | 1-Tetradecanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60687-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-hydroxyethyl)methyltetradecylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060687903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-hydroxyethyl)methyltetradecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Iodo-1H-pyrazolo[4,3-C]pyridine](/img/structure/B1321211.png)



![[4-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1321221.png)






![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

